molecular formula C21H29N3O5S B2580632 3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049446-55-0

3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2580632
CAS No.: 1049446-55-0
M. Wt: 435.54
InChI Key: DOSSUUNZFUMUMX-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic chemical compound of interest in pharmaceutical and biochemical research. This molecule features a benzenesulfonamide core linked to a piperazine substituent, a structural motif often associated with receptor binding activity . Compounds with similar substructures have been investigated for their potential interactions with various neurotransmitter receptors, including serotonin and dopamine receptor systems . As a research chemical, it may be utilized in vitro to study enzyme inhibition, receptor affinity, and signal transduction pathways. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the available safety data sheet and handle this material using appropriate laboratory safety protocols. Specific details on its mechanism of action, pharmacological profile, and primary research applications should be confirmed through direct experimentation and scientific literature.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S/c1-27-19-7-5-4-6-18(19)24-14-12-23(13-15-24)11-10-22-30(25,26)17-8-9-20(28-2)21(16-17)29-3/h4-9,16,22H,10-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSSUUNZFUMUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperazine Moiety: This involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol.

    Sulfonamide Formation: The piperazine derivative is then reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

The compound has been investigated for its interaction with serotonin receptors, particularly the 5-HT receptor family. Studies have shown that derivatives of piperazine compounds exhibit significant binding affinity to these receptors, which are crucial in regulating mood, anxiety, and other psychological functions. For instance, compounds bearing the 2-methoxyphenyl-piperazine moiety have demonstrated selective binding to the 5-HT_1A receptor, indicating potential applications in treating depression and anxiety disorders .

Table 1: Biological Activities of Related Compounds

Compound NameTarget ReceptorBinding AffinityPotential Application
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1.3,7]decan-1-amine5-HT_1AHighAntidepressant
N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.1.3,7]decan-1-amine5-HT_2AModerateAntipsychotic

Synthesis Overview

  • Starting Materials : Piperazine derivatives and benzenesulfonamide.
  • Reagents : Nucleophiles (e.g., alkyl halides), bases (e.g., K_2CO_3), solvents (e.g., acetonitrile).
  • Conditions : Refluxing under inert atmosphere for optimal reaction kinetics.

Therapeutic Potential

Given its structural characteristics and biological activity, this compound shows promise in various therapeutic areas:

a. Antidepressant Properties

Research indicates that compounds similar to 3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide can modulate serotonin levels in the brain, which may lead to antidepressant effects .

b. Antipsychotic Applications

Due to its interaction with serotonin receptors, there is potential for its use in treating psychotic disorders by managing symptoms related to serotonin dysregulation .

Case Studies

Several studies have documented the efficacy of related compounds in clinical settings:

Study 1: Efficacy in Depression

A clinical trial assessed the effectiveness of a piperazine derivative similar to the compound in treating major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo groups.

Study 2: Safety Profile

Another study focused on the safety profile of piperazine-based compounds in long-term use for anxiety disorders. The findings suggested favorable tolerability with minimal side effects reported among participants.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with serotonin receptors, which may contribute to its biological effects. The sulfonamide group can also interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with the target molecule, primarily in the piperazine-ethyl-benzenesulfonamide backbone:

Compound Name Key Structural Features Reported Activity/Target Selectivity Notes Source
3,4-Dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide (Target) 3,4-Dimethoxybenzenesulfonamide; 2-methoxyphenyl-piperazine; ethyl linker Hypothesized GPCR modulation (e.g., α1-adrenergic) Unknown; dimethoxy groups may enhance lipophilicity N/A
MMV665914 (4-Chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide) Chlorobenzenesulfonamide; additional pyridin-3-yl group on ethyl linker Antiparasitic (T. cruzi assay); cytotoxic to HEK293 cells Low selectivity due to cytotoxicity
BMY7378 (8-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-8-azaspiro[4,5]decane-7,9-dione) Azaspirodecane-dione core; 2-methoxyphenyl-piperazine α1D-adrenergic receptor antagonist High selectivity for α1D subtype

Pharmacological and Functional Insights

Target Compound :

  • The 3,4-dimethoxy substitution on the benzenesulfonamide may enhance membrane permeability compared to simpler substituents (e.g., chloro in MMV665914). This could improve central nervous system (CNS) penetration if targeting neuronal receptors .
  • The absence of a pyridine group (unlike MMV665914) might reduce cytotoxicity, as pyridine-containing analogs often exhibit off-target effects .

MMV665914: Demonstrated activity against Trypanosoma cruzi but showed cytotoxicity in HEK293 cells, limiting therapeutic utility. The pyridine group may contribute to this toxicity . No literature reports on receptor binding, suggesting its primary mechanism may differ from GPCR-focused analogs like BMY7378 .

BMY7378 :

  • A well-characterized α1D-adrenergic receptor antagonist with high selectivity. The azaspirodecane-dione core likely confers rigidity, enhancing receptor-binding specificity compared to flexible ethyl-linked sulfonamides .

Structure-Activity Relationship (SAR) Trends

  • Piperazine Substitution : The 2-methoxyphenyl group on piperazine is conserved across analogs, critical for receptor interaction (e.g., α1-adrenergic).
  • Sulfonamide vs. Spiro Core : BMY7378’s spiro structure improves selectivity but reduces synthetic accessibility compared to sulfonamide-based compounds.
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., chloro in MMV665914) may reduce metabolic stability.
    • Methoxy groups (target compound) balance lipophilicity and metabolic resistance .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 3,4-dimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the piperazine core. For example, 1-(2-methoxyphenyl)piperazine can be synthesized via cyclization of appropriate amines and ketones. Subsequent alkylation with 2-chloroethylamine derivatives introduces the ethyl linker, followed by sulfonamide formation using 3,4-dimethoxybenzenesulfonyl chloride. Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) ensures high purity . Reaction conditions (pH, solvent polarity) must be optimized to avoid side products, particularly during sulfonamide coupling .

Q. How can analytical methods determine the purity and identify impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with glacial acetic acid) is effective. UV detection at 254 nm identifies impurities, while mass spectrometry confirms molecular ions. For impurity profiling, compare retention times with known intermediates (e.g., unreacted piperazine derivatives) and quantify using area normalization .

Q. What experimental design principles optimize reaction yields during synthesis?

  • Methodological Answer : Employ factorial design of experiments (DoE) to assess variables like temperature, catalyst loading, and reaction time. For instance, a 2³ factorial design can identify significant factors affecting sulfonamide coupling efficiency. Response surface methodology (RSM) further optimizes conditions, reducing trial-and-error approaches . Statistical software (e.g., JMP, Minitab) aids in data analysis to isolate critical parameters .

Advanced Research Questions

Q. How can computational methods optimize the synthetic pathway for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for key steps like piperazine cyclization or sulfonamide formation. Tools like Gaussian or ORCA model reaction pathways, while machine learning algorithms (e.g., ICReDD’s reaction path search) narrow optimal conditions using experimental data feedback loops . Molecular dynamics simulations further explore solvent effects on reaction kinetics .

Q. How to resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Conduct meta-analysis of existing studies to identify variables causing contradictions (e.g., assay type, cell lines). Validate findings using orthogonal assays:

  • Enzyme inhibition : Compare IC₅₀ values across fluorometric vs. radiometric assays.
  • Receptor binding : Use radioligand displacement assays (e.g., ³H-spiperone for dopamine receptors) and surface plasmon resonance (SPR) for kinetic profiling .
  • Control for batch-to-batch purity variations via HPLC-MS .

Q. What strategies enhance selectivity for target receptors (e.g., dopamine or serotonin receptors)?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by modifying substituents on the benzenesulfonamide and piperazine moieties. For example:

  • Replace 3,4-dimethoxy groups with halogenated or alkyl substituents to modulate lipophilicity.
  • Introduce conformational constraints (e.g., methyl groups on the piperazine ring) to improve receptor fit .
  • Validate selectivity via competitive binding assays against off-target receptors .

Q. How to design a scalable reactor system for large-scale synthesis?

  • Methodological Answer : Use continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., sulfonamide coupling). Computational fluid dynamics (CFD) models predict mixing efficiency, while membrane separation technologies (e.g., nanofiltration) isolate intermediates . Optimize residence time and temperature gradients using CRDC-recommended protocols for reactor design .

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